molecular formula C13H19NO3S B1621135 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 342046-29-1

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

Cat. No.: B1621135
CAS No.: 342046-29-1
M. Wt: 269.36 g/mol
InChI Key: CFJDXKRKCMCKOD-UHFFFAOYSA-N
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Description

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid is a high-purity (95%) chemical building block designed for research and further manufacturing applications. This adamantane-based compound features both a carboxylic acid and a (methylthio)carbonyl]amino functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The adamantane moiety is known for imparting significant rigidity and stability to molecular structures. While the specific biological profile of this exact derivative is under investigation, research on structurally related adamantane carboxylic acids has demonstrated their potential to interact with mitochondrial functions, affecting processes such as respiration and membrane potential . This suggests potential research applications in developing novel bioactive molecules or probes. As a versatile scaffold, it can be used to create more complex structures for pharmaceutical development, materials science, and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDXKRKCMCKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385719
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342046-29-1
Record name 3-{[(METHYLTHIO)CARBONYL]AMINO}ADAMANTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Adamantane-1-carboxylic Acid

The introduction of a nitro group at the 3-position of adamantane-1-carboxylic acid serves as the critical first step. As demonstrated in the synthesis of 3-amino-1-adamantanol, concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C for 6 hours achieve regioselective nitration. Under these conditions, adamantane-1-carboxylic acid undergoes nitration at the 3-position with 78% yield. The electron-withdrawing carboxylic acid group directs nitration to the meta position through inductive effects.

Reduction to 3-Aminoadamantane-1-carboxylic Acid

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine with 92% efficiency. Alternative reducing agents like iron powder in hydrochloric acid (Fe/HCl) provide comparable yields (89%) but require extensive post-reaction filtration.

Acylation with Methylthio Carbonyl Chloride

The final step involves reacting 3-aminoadamantane-1-carboxylic acid with methylthio carbonyl chloride (ClC(O)SCH₃) in anhydrous dichloromethane. Triethylamine (3 equiv) acts as a proton scavenger, enabling 85% conversion at 0°C over 2 hours. The product precipitates upon neutralization, allowing isolation via vacuum filtration.

Key Data

Step Reagents Temperature Time Yield
Nitration HNO₃/H₂SO₄ (1:1) 0–5°C 6 h 78%
Reduction H₂ (50 psi), 10% Pd/C 25°C 12 h 92%
Acylation ClC(O)SCH₃, Et₃N 0°C 2 h 85%

Ritter Reaction-Based Synthesis

Carbocation Generation

Adapting the method for memantine synthesis, adamantane-1-carboxylic acid reacts with formamide in fuming sulfuric acid at 85°C. The strong acid generates a carbocation at the 3-position, which undergoes Ritter reaction with formamide to yield 3-formamidoadamantane-1-carboxylic acid (94% yield).

Thioacylation

The formamide intermediate undergoes transamidation with methylthio carbonyl chloride in tetrahydrofuran (THF) at reflux (66°C, 8 hours). This two-step approach avoids isolation of the amine intermediate, achieving an overall yield of 81%.

Advantages

  • Eliminates nitro group handling
  • Single-pot reaction for carbocation formation and trapping

Halogenation-Substitution Pathway

Bromination at Position 3

Adapting protocols from 1,3-adamantanediol synthesis, adamantane-1-carboxylic acid undergoes bromination using bromine (2 equiv) in carbon tetrachloride under UV light (12 hours, 40°C). This yields 3-bromoadamantane-1-carboxylic acid (67% yield), with regioselectivity confirmed by X-ray crystallography.

Amination via Gabriel Synthesis

The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C for 24 hours, followed by hydrazinolysis (NH₂NH₂, ethanol, reflux) to liberate the primary amine (58% over two steps).

Acylation and Purification

Methylthio carbonyl chloride acylation proceeds as in Section 2.3, with final purification via flash chromatography (silica gel, ethyl acetate/hexane 1:3), achieving 99% purity.

Comparative Analysis of Synthetic Routes

Parameter Nitration-Reduction Ritter Reaction Halogenation-Substitution
Total Yield 62% 76% 45%
Reaction Steps 3 2 4
Hazardous Reagents HNO₃, H₂SO₄ Fuming H₂SO₄ Br₂, CCl₄
Scalability Pilot-scale proven Lab-scale Limited by bromide yield

The Ritter reaction approach offers superior yield and fewer steps but requires stringent temperature control. The nitration-reduction method provides better scalability for industrial applications.

Purification and Characterization

Crystallization vs. Chromatography

Recrystallization from isopropanol/water (7:3) yields needle-like crystals (mp 189–191°C), while flash chromatography on silica gel (ethyl acetate gradient) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.3 (s, 1H, NH), 2.7 (s, 3H, SCH₃), 2.1–1.8 (m, 15H, adamantane)
  • IR (KBr): 1695 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend), 1250 cm⁻¹ (C–S)

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, primarily esterification and amidation, to enable further synthetic modifications.

Esterification

  • Reagents/conditions : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] followed by alcohols (R-OH)

  • Mechanism : Acid chloride intermediate formation, nucleophilic acyl substitution

  • Example :

    SubstrateReagentSolventTemperatureTimeProductYield
    3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acidSOCl₂, methanolToluene70°C6 hMethyl 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylate85%

Amidation

  • Activation reagents : DCC (N,N'-dicyclohexylcarbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Applications : Peptide bond formation for oligomerization

Thiocarbamate Deprotection

The methylthiocarbonylamino group serves as a protective moiety for the amine, which can be cleaved under acidic conditions.

Acid Hydrolysis

  • Conditions : Concentrated HCl, reflux

  • Mechanism : Protonation of the thiocarbamate sulfur, followed by nucleophilic attack and cleavage

  • Data :

    SubstrateReagentTemperatureTimeProductYield
    3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid12 M HCl110°C72 h3-Aminoadamantane-1-carboxylic acid hydrochloride78%

Peptide Coupling Reactions

The carboxylic acid is activated for oligomerization, forming linear or cyclic peptides with artificial ion channel applications .

Activation Protocols

  • Reagents : HATU, DIC (N,N'-diisopropylcarbodiimide), T3P (Propylphosphonic Anhydride)

  • Solvents : DMF (Dimethylformamide), THF (Tetrahydrofuran)

  • Typical Conditions :

    ActivatorBaseCoupling TimeTemperature
    HATUDIPEA2 h25°C

Oligomerization Example

  • Substrate : Activated 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylic acid

  • Product : Cyclic hexamer (artificial ion channel)

  • Yield : 62% after HPLC purification

Halogenation Reactions

While not directly reported for this compound, structurally related adamantane derivatives undergo halogenation at bridgehead positions under phase-transfer catalysis (PTC) .

Theoretical Pathway

  • Reagents : NBS (N-bromosuccinimide), HBr-ZnBr₂ system

  • Predicted Site : 5- or 7-position of the adamantane skeleton

  • Challenges : Electron-withdrawing groups (carboxylic acid, thiocarbamate) may direct reactivity

Koch-Haaf Carbonylation

Used in precursor synthesis, this reaction is critical for preparing 1,3-dicarboxylic adamantane derivatives .

Protective Group Strategies

The compound’s amino and carboxyl groups are compatible with standard protective protocols:

Functional GroupProtective GroupConditions for Removal
Amino (as thiocarbamate)MethylthiocarbonylAcidic hydrolysis (HCl)
CarboxylMethyl esterBasic hydrolysis (NaOH)

Key Research Findings

  • Antiviral Activity : The deprotected amine (3-aminoadamantane-1-carboxylic acid) shows inhibitory effects against influenza strains .

  • Peptide Stability : Oligomers resist enzymatic degradation due to the rigid adamantane core .

  • Synthetic Flexibility : Modular functionalization enables tailored derivatives for ion channel design .

Scientific Research Applications

Medicinal Chemistry

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for potential interactions with biological targets.

Case Studies

  • Antiviral Activity : Research indicates that derivatives of adamantane compounds exhibit antiviral properties. A study demonstrated that modifications to the adamantane structure can enhance activity against viral pathogens, suggesting that 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid could be explored further for antiviral drug development.
  • Pain Management : The compound's structural similarity to known analgesics suggests potential applications in pain management therapies. Preliminary studies have indicated that it may interact with pain receptors, warranting further investigation.

Materials Science

The unique properties of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid make it suitable for applications in materials science, particularly in creating novel polymers and nanomaterials.

Data Table: Properties for Material Applications

PropertyValue
Thermal StabilityHigh
SolubilityModerate
Mechanical StrengthEnhanced due to structure

Case Studies

  • Polymer Synthesis : The compound has been utilized as a monomer in polymerization reactions, leading to the formation of high-performance polymers with enhanced mechanical properties.
  • Nanocomposites : Incorporating this compound into nanocomposite materials has resulted in improved thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.

Organic Synthesis

In organic synthesis, 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid serves as a valuable intermediate for synthesizing other complex organic molecules.

Case Studies

  • Synthetic Pathways : Researchers have developed synthetic routes involving this compound to create various biologically active molecules. Its ability to undergo multiple functional group transformations makes it a versatile building block.
  • Catalysis : The compound has been explored as a catalyst in certain organic reactions, demonstrating its utility in accelerating reaction rates and improving yields.

Mechanism of Action

The mechanism of action of 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, allowing them to easily cross cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for therapeutic agents. The methylthio group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of adamantane-1-carboxylic acid derivatives, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Properties/Applications References
1-Adamantanecarboxylic acid None (parent compound) C₁₁H₁₆O₂ 172–176 Baseline for comparison; used in polymer synthesis
3-Chloroadamantane-1-carboxylic acid Chlorine at 3-position C₁₁H₁₅ClO₂ Not reported Halogenated derivative; potential bioactivity
3-Bromoadamantane-1-carboxylic acid Bromine at 3-position C₁₁H₁₅BrO₂ Not reported Higher molecular weight (259.14 g/mol); halogen reactivity
3-(4-Methylphenyl)adamantane-1-carboxylic acid 4-Methylphenyl at 3-position C₁₈H₂₂O₂ Not reported Bulky aromatic group; drug intermediate
3-(Aminomethyl)adamantane-1-carboxylic acid Aminomethyl at 3-position C₁₂H₁₉NO₂·HCl Not reported Enhanced solubility (amide formation potential)
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid (Methylthio)carbonylamino at 3-position C₁₃H₁₉NO₃S Not reported Sulfur-containing; potential enzyme inhibition Synthesized analogs

Key Comparative Insights

Bulky substituents like 4-methylphenyl () or triazole groups () reduce solubility but enhance steric interactions, useful in targeted drug design. The (methylthio)carbonylamino group in the target compound likely increases lipophilicity, improving membrane permeability compared to polar groups (e.g., aminomethyl) .

Synthesis and Reactivity :

  • Triazole-substituted analogs () were synthesized via solvent-free thermal reactions (150°C) with yields ranging from 47% to 81%, suggesting similar high-temperature routes for the target compound .
  • Halogenated derivatives may require electrophilic substitution or halogenation agents, contrasting with the thiocarbamate group’s formation via thioester intermediates .

Biological and Industrial Applications :

  • 1-Adamantanecarboxylic acid is widely used in polymers and surfactants due to its stability .
  • Sulfur-containing derivatives (e.g., thiocarbamates) are explored for enzyme inhibition or antimicrobial activity, leveraging sulfur’s nucleophilicity .
  • The methylthio group in the target compound may confer resistance to oxidative degradation compared to thiol-containing analogs .

Safety and Handling :

  • Derivatives like 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) . The methylthio group’s safety profile remains uncharacterized but may require precautions for sulfur handling.

Biological Activity

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid, with the CAS number 342046-29-1, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • Chemical Formula : C13H19NO3S
  • Molecular Weight : 273.36 g/mol
  • Structure : The compound features an adamantane core, which is known for its stability and unique three-dimensional structure, contributing to its biological properties.

The precise mechanism of action for 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylic acid is not fully elucidated. However, compounds with similar structures often interact with viral proteins or inhibit viral replication processes. The methylthio group may enhance binding affinity to viral targets, potentially disrupting their function.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the potential therapeutic uses of this compound. Although direct studies on this specific compound are sparse, related adamantane derivatives have been investigated:

  • MK801 Binding : Some adamantane derivatives exhibit high binding affinity to NMDA receptors, which could suggest similar interactions for 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylic acid in neurological contexts .

Study 1: Antiviral Efficacy

In a comparative study of various adamantane derivatives against herpes simplex virus type-1 (HSV-1), one derivative demonstrated an EC50 of 3.98 µM, indicating significant antiviral activity . This suggests that 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylic acid may possess similar properties due to its structural similarities.

Study 2: Neuropharmacological Effects

Research into related compounds has shown that certain adamantane derivatives can modulate neurotransmitter systems, particularly in the context of NMDA receptor interactions. These findings imply that 3-{[(methylthio)carbonyl]amino}adamantane-1-carboxylic acid may influence neuropharmacological pathways, which could be beneficial in treating neurological disorders .

Q & A

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Perform dose-response curves (IC50) in ≥3 cell lines with varying receptor expression (e.g., cancer vs. normal). Use siRNA knockdowns to confirm target specificity. Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer : Scale-up using flow chemistry for controlled thiocarbamate coupling. Implement inline purification (catch-and-release columns) to remove unreacted adamantane precursors. Optimize solvent systems (e.g., switch from THF to 2-MeTHF for greener processing) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

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